molecular formula C19H30N2O2 B13166719 tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate

tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate

Cat. No.: B13166719
M. Wt: 318.5 g/mol
InChI Key: VQVORQNBCQMPIN-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-3-ethylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (1-benzylpiperidin-3-yl)carbamate

Uniqueness

tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate is unique due to its specific structural features, such as the presence of both benzyl and ethyl groups on the piperidine ring. This structural complexity can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-5-16-14-21(13-15-9-7-6-8-10-15)12-11-17(16)20-18(22)23-19(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,20,22)

InChI Key

VQVORQNBCQMPIN-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2

Origin of Product

United States

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